

# AS1938909 manufacturer and supplier information

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## Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

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## AS1938909: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **AS1938909**, a potent and selective small-molecule inhibitor of the lipid phosphatase SHIP2 (SH2 domain-containing inositol 5-phosphatase 2). This document consolidates key technical data, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action within the insulin signaling pathway.

## Manufacturer and Supplier Information

**AS1938909** is manufactured under the Calbiochem® brand, which is a part of Merck KGaA, Darmstadt, Germany.<sup>[1][2]</sup> The primary supplier for research purposes is Sigma-Aldrich, a subsidiary of Merck.<sup>[3][4]</sup> It is recommended to source the compound directly from these authorized distributors to ensure product quality and integrity.

## Physicochemical and Biological Properties

**AS1938909** is a cell-permeable thiophenecarboxamide compound.<sup>[2][5]</sup> Its properties are summarized in the tables below.

Identifier	Value
IUPAC Name	3-[(2,4-dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide
Synonyms	SHIP2 Inhibitor, AS1938909
CAS Number	1243155-40-9
Molecular Formula	C <sub>19</sub> H <sub>13</sub> Cl <sub>2</sub> F <sub>2</sub> NO <sub>2</sub> S[3][4]
Molecular Weight	428.28 g/mol [3][4]

Specification	Value
Appearance	Off-white solid[3]
Purity	≥95% (as determined by HPLC)[3][4]
Solubility	Soluble in DMSO at 50 mg/mL[2][3]
Storage	Store at 2-8°C, protect from light.[2][3] Shipped on wet ice.[3]

## Mechanism of Action and Biological Activity

**AS1938909** is a potent, competitive, and reversible inhibitor of SHIP2.[2] SHIP2 is a key negative regulator in the insulin signaling pathway, functioning by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2). By inhibiting SHIP2, **AS1938909** leads to an accumulation of PIP3 at the cell membrane, which in turn promotes the downstream activation of key signaling molecules, most notably Akt (Protein Kinase B).

The inhibitory activity and selectivity of **AS1938909** have been characterized against various phosphatases.

Target	Inhibition Constant (Ki)	IC <sub>50</sub>
Human SHIP2 (hSHIP2)	0.44 $\mu$ M[1][2]	0.57 $\mu$ M[1][2]
Murine SHIP2 (mSHIP2)	0.18 $\mu$ M[1][2]	
Human SHIP1 (hSHIP1)	21 $\mu$ M[1][2]	
Human PTEN	>50 $\mu$ M[1][2]	
Human Synaptojanin	>50 $\mu$ M[1][2]	
Human Myotubularin	>50 $\mu$ M[1][2]	

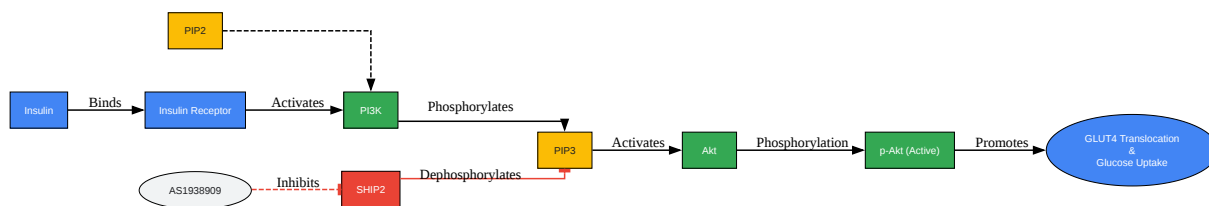
Studies have shown that in L6 myotubes, a skeletal muscle cell line, **AS1938909** treatment leads to:

- Increased insulin-induced phosphorylation of Akt at Serine 473.[1][2]
- Enhanced glucose consumption and uptake.
- Upregulation of glucose transporter 1 (GLUT1) mRNA expression.[1][2]

These effects highlight the potential of **AS1938909** as a tool to study the role of SHIP2 in insulin resistance and as a potential therapeutic lead for type 2 diabetes.

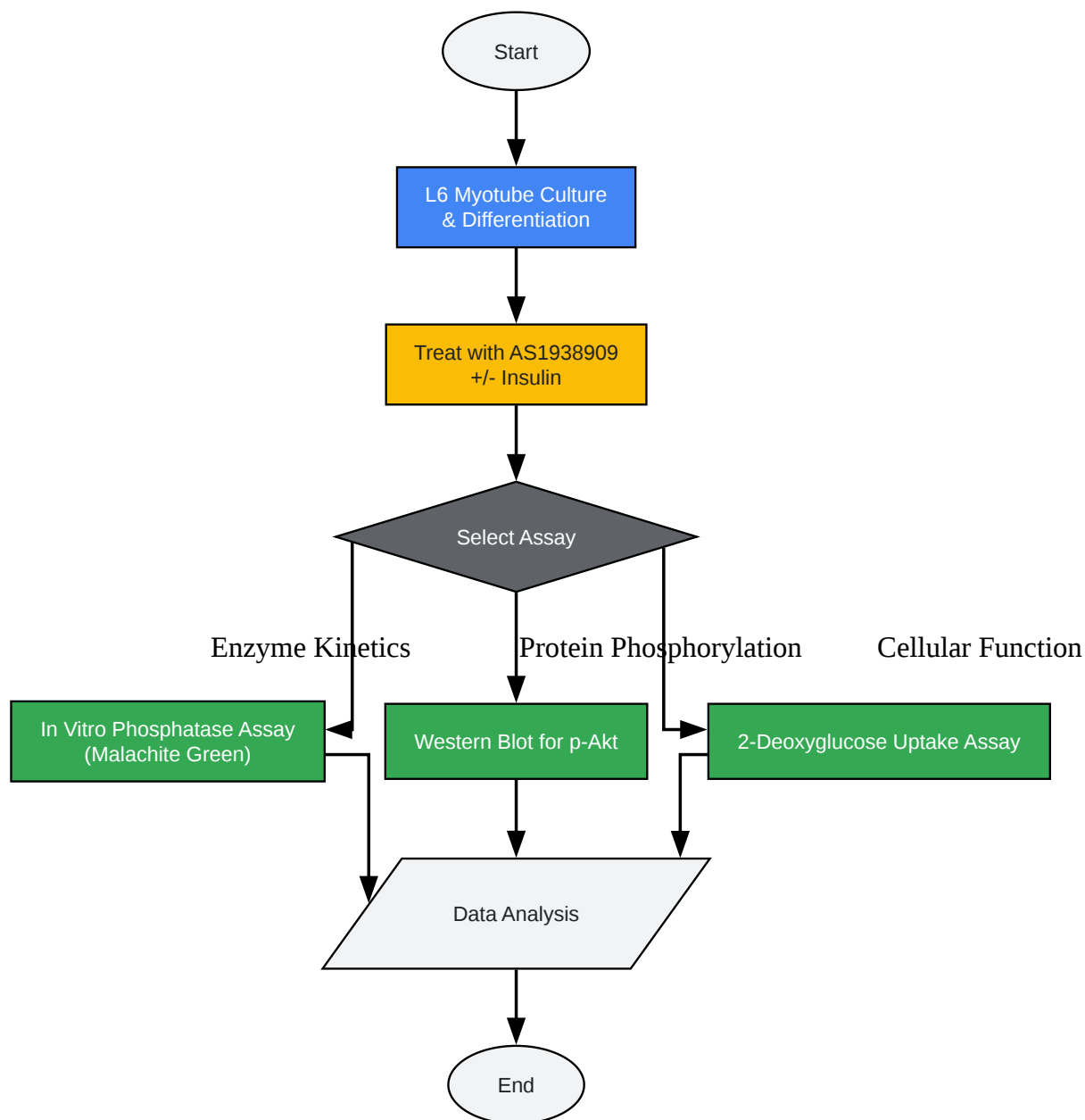
## Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **AS1938909** and a general workflow for its in vitro characterization.



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Caption: Mechanism of action of **AS1938909** in the insulin signaling pathway.



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Caption: General experimental workflow for characterizing **AS1938909**.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **AS1938909**.

## In Vitro SHIP2 Phosphatase Assay (Malachite Green)

This assay quantifies the phosphatase activity of SHIP2 by measuring the release of inorganic phosphate from a substrate.

Materials:

- Recombinant human SHIP2 enzyme
- Phosphatidylinositol-3,4,5-trisphosphate (PIP3) substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 10 mM MgCl<sub>2</sub>)
- Malachite Green Reagent
- Phosphate standards
- 96-well microplate

Procedure:

- Prepare a dilution series of **AS1938909** in the assay buffer.
- In a 96-well plate, add the SHIP2 enzyme to each well (except for the no-enzyme control).
- Add the **AS1938909** dilutions to the appropriate wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the PIP3 substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.

- After a 15-20 minute color development period, measure the absorbance at approximately 620 nm using a microplate reader.
- Generate a standard curve using the phosphate standards to determine the amount of phosphate released in each reaction.
- Calculate the percent inhibition for each concentration of **AS1938909** and determine the IC<sub>50</sub> value.

## Western Blot for Akt Phosphorylation in L6 Myotubes

This protocol is used to assess the effect of **AS1938909** on the phosphorylation status of Akt.

Materials:

- L6 myoblasts and differentiation media
- **AS1938909**
- Insulin
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Culture L6 myoblasts and differentiate them into myotubes.
- Serum-starve the myotubes for 4-6 hours.
- Pre-treat the cells with various concentrations of **AS1938909** for 1-2 hours.
- Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt for normalization.

## 2-Deoxyglucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose transport into cells.

Materials:

- Differentiated L6 myotubes
- **AS1938909**
- Insulin



- Krebs-Ringer-HEPES (KRH) buffer
- 2-deoxy-[<sup>3</sup>H]-glucose (radioactive) or a fluorescent glucose analog
- Lysis buffer (e.g., 0.1 M NaOH)
- Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Procedure:

- Culture and differentiate L6 myotubes in multi-well plates.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with **AS1938909** for 1-2 hours.
- Stimulate with insulin for 30 minutes.
- Wash the cells with KRH buffer.
- Incubate the cells with KRH buffer containing 2-deoxy-[<sup>3</sup>H]-glucose for 10 minutes.
- Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
- Lyse the cells with lysis buffer.
- For radioactive assays, transfer the lysate to a scintillation vial with scintillation fluid and measure the radioactivity.
- For fluorescent assays, measure the fluorescence of the lysate.
- Normalize the glucose uptake to the total protein content in parallel wells.

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